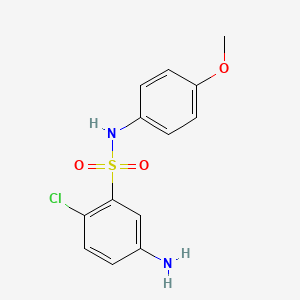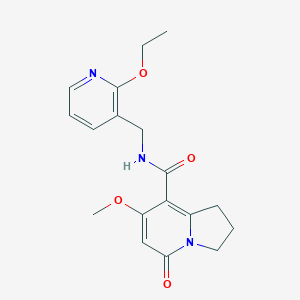
2-(2-氨基-5-(2-甲氧基苯基)嘧啶-4-基)-5-((2-氟苯基)氧基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is also known as AG-1478 and belongs to the family of tyrosine kinase inhibitors. Tyrosine kinase inhibitors are a class of drugs that target specific enzymes involved in cell signaling pathways, and they have been used to treat various types of cancer and other diseases.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol:
Pharmaceutical Development
This compound has shown potential in pharmaceutical development, particularly as a kinase inhibitor . Kinase inhibitors are crucial in treating various cancers and inflammatory diseases by blocking specific enzymes involved in cell signaling pathways. Research indicates that this compound can selectively inhibit certain kinases, making it a promising candidate for targeted cancer therapies .
Neuroprotective Agents
Studies suggest that this compound may have neuroprotective properties. It can potentially protect neurons from damage caused by oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a valuable candidate for developing treatments aimed at slowing down or preventing the progression of these diseases .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as various fungal species. Its broad-spectrum antimicrobial properties make it a potential candidate for developing new antibiotics and antifungal agents .
Anti-inflammatory Applications
Research has shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .
Antioxidant Properties
The compound exhibits strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This is particularly beneficial in preventing cellular damage and aging, as well as in the treatment of diseases where oxidative stress plays a key role, such as cardiovascular diseases and certain cancers .
Cancer Research
In addition to its role as a kinase inhibitor, this compound has shown promise in inducing apoptosis (programmed cell death) in cancer cells. This is crucial for eliminating cancer cells without affecting normal, healthy cells. Its ability to target multiple pathways involved in cancer cell survival makes it a versatile candidate for cancer research and therapy .
Cardiovascular Health
The compound’s anti-inflammatory and antioxidant properties also contribute to its potential benefits in cardiovascular health. It can help in reducing the risk of atherosclerosis (plaque buildup in arteries) and other cardiovascular diseases by preventing oxidative damage and inflammation in blood vessels .
Dermatological Applications
Due to its anti-inflammatory and antimicrobial properties, this compound is being explored for use in dermatological applications. It can be used in the treatment of skin conditions such as acne, eczema, and psoriasis, where inflammation and microbial infections play a significant role .
属性
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-30-22-9-5-3-7-17(22)19-13-27-24(26)28-23(19)18-11-10-16(12-21(18)29)31-14-15-6-2-4-8-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHVRFFADHHCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2732947.png)
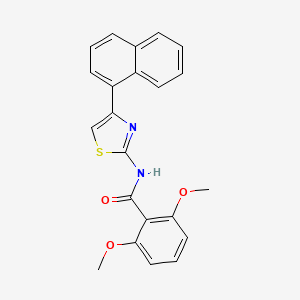
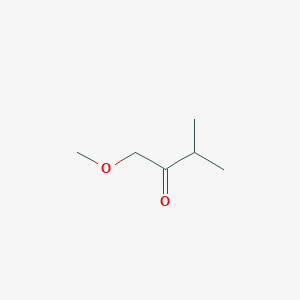
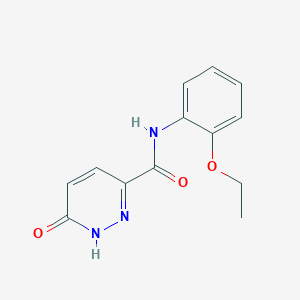
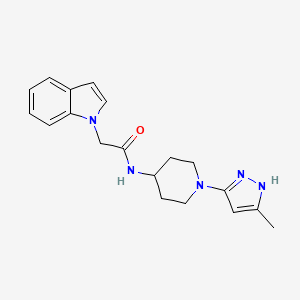
![1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2732959.png)
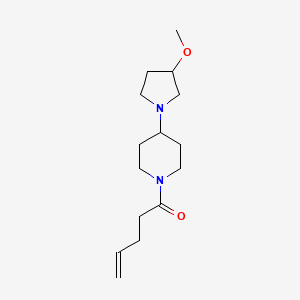
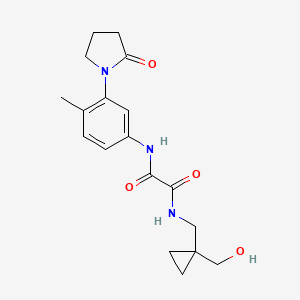
![3-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-N-[2-(4-methylpiperidin-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2732963.png)

![3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2732965.png)
![N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2732966.png)
